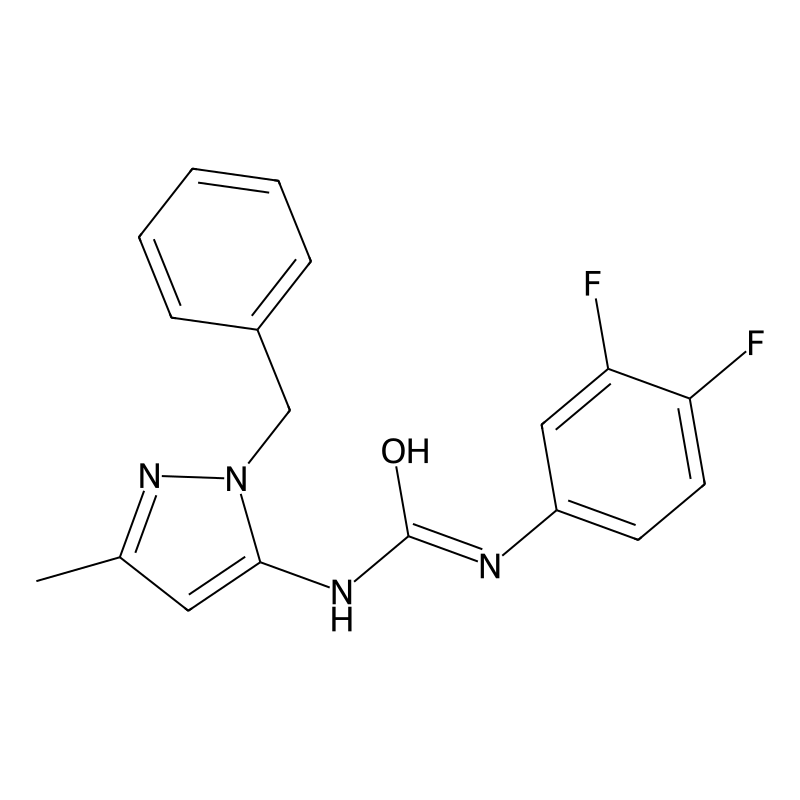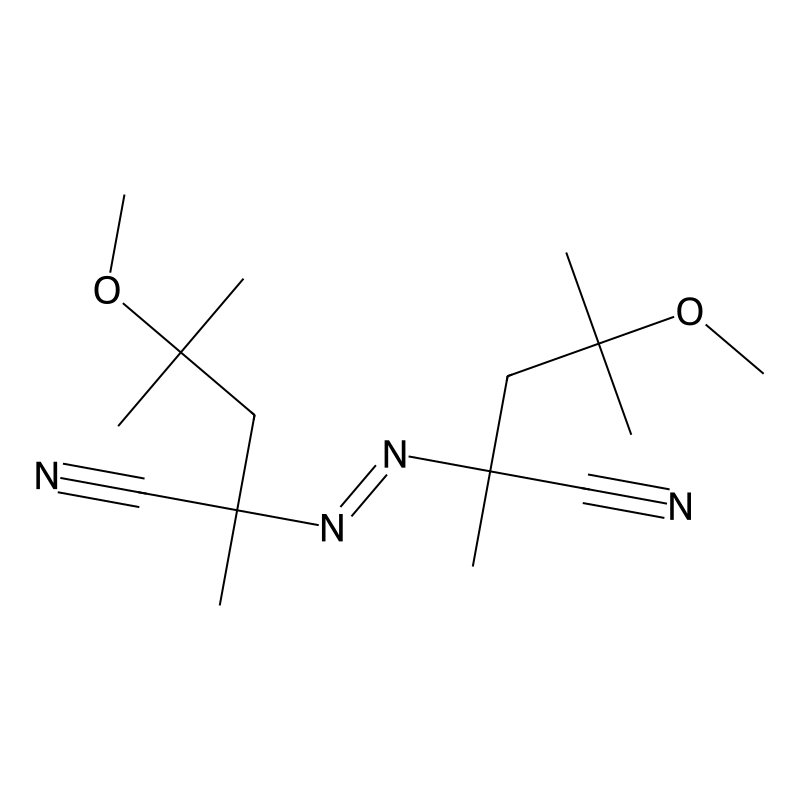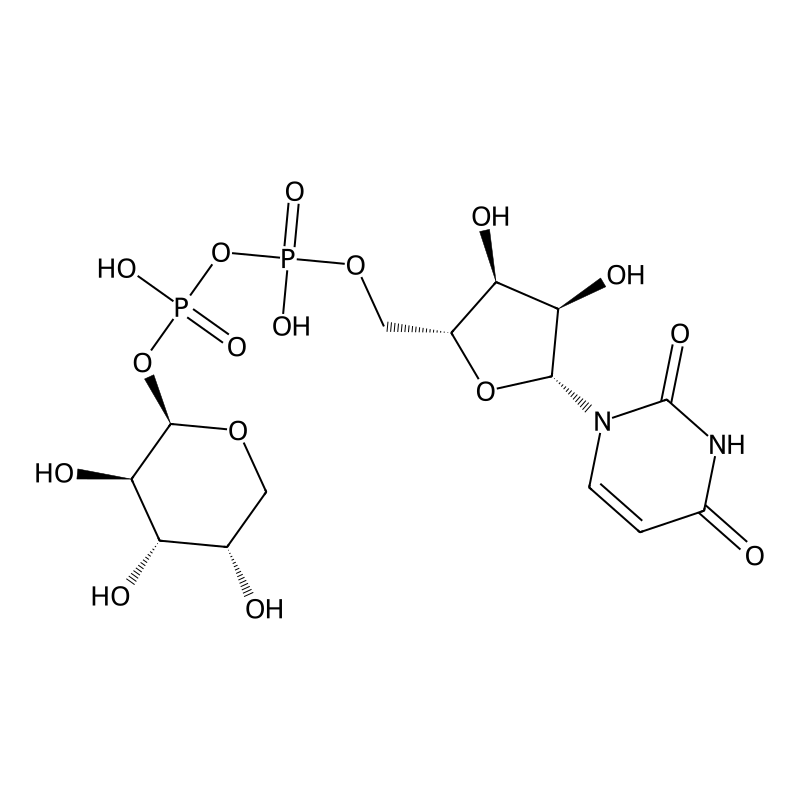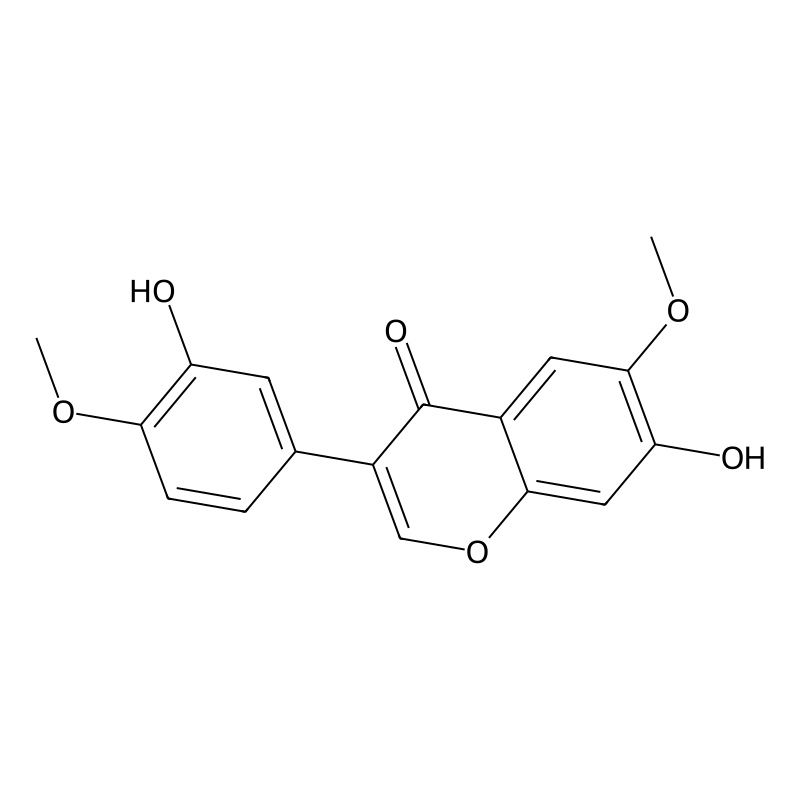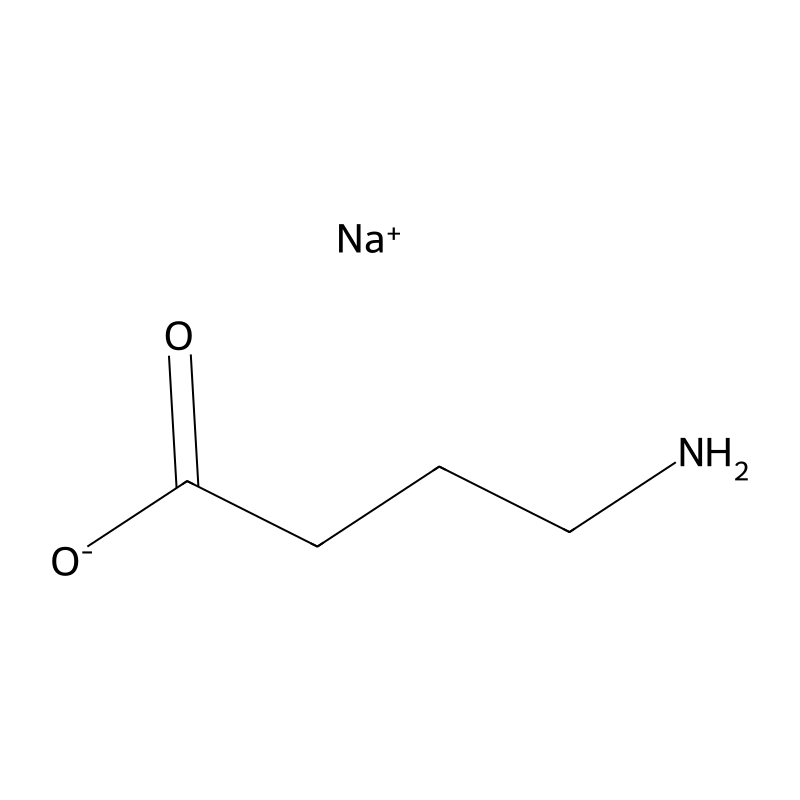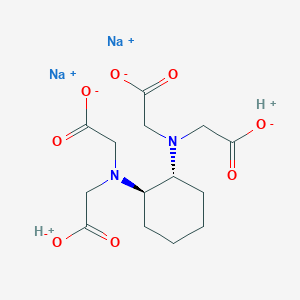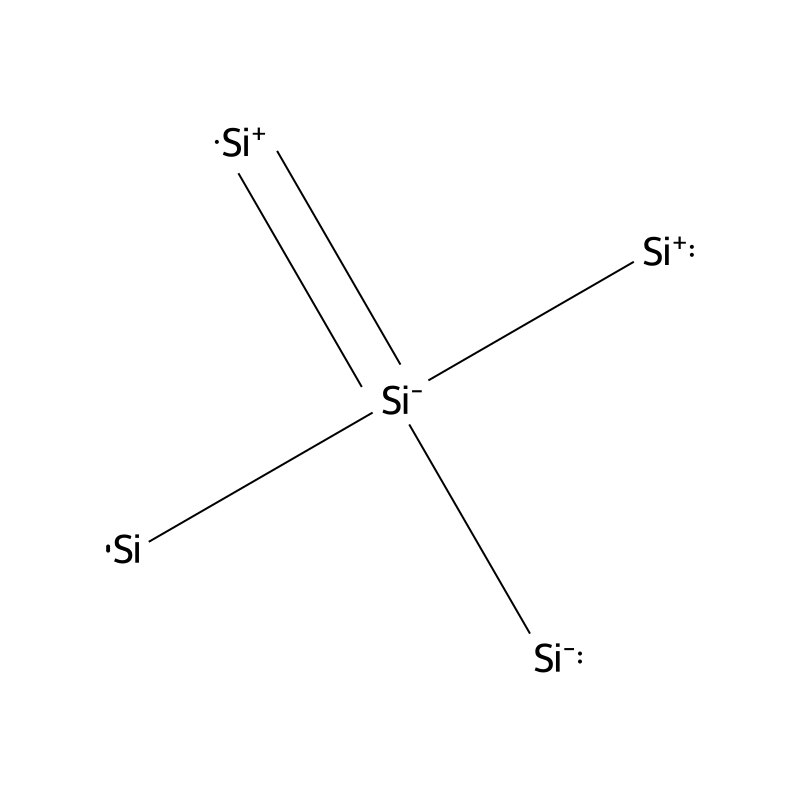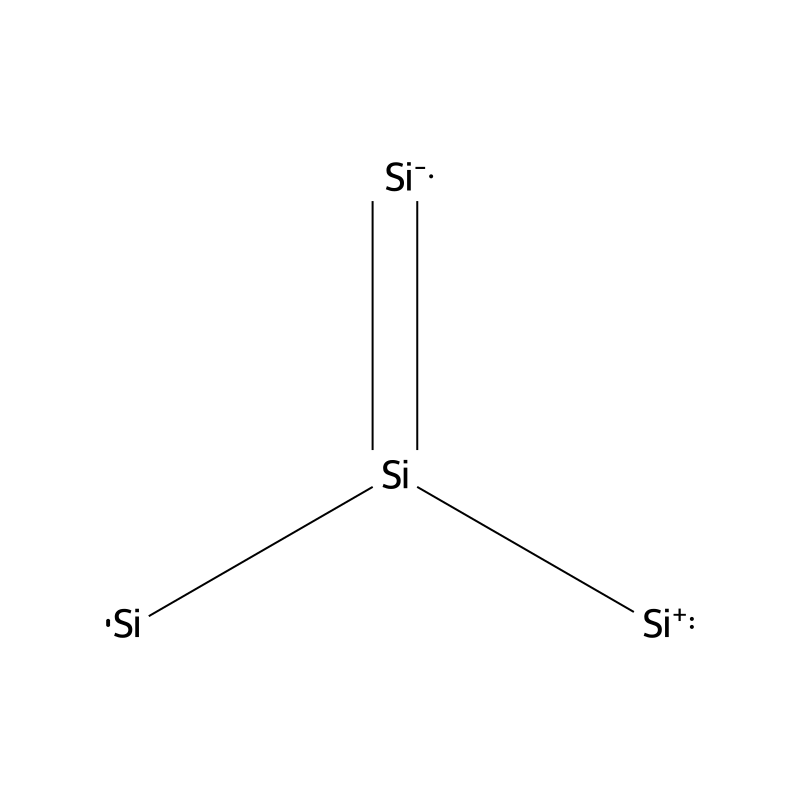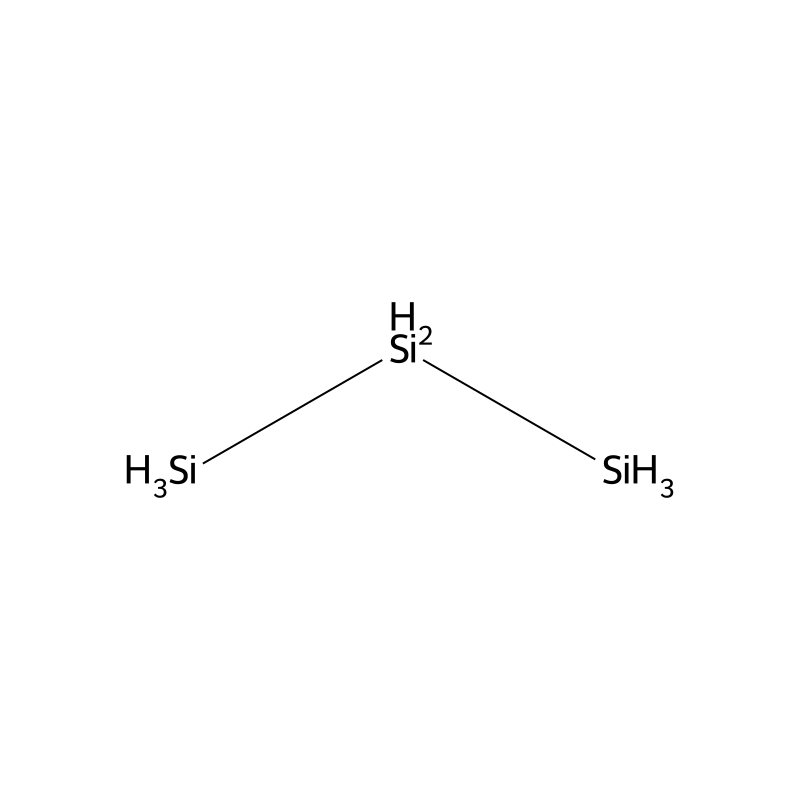Benzyltrimethylammonium chloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
VERY SOL IN WATER, SOL IN HOT ACETONE
Readily sol in ethanol, butanol, and water; slightly sol in butyl phthalate and tributyl phosphate
>27.9 [ug/mL]
Synonyms
Canonical SMILES
Phase transfer catalyst
BTAC acts as a phase transfer catalyst, facilitating the transfer of reactants between immiscible phases (e.g., water and organic solvents). This property makes it valuable in various organic reactions, such as:
- Synthesis of alkyl and aryl sulfonamides: BTAC efficiently catalyzes the reaction between thiols and disulfides to form sulfonamides in the presence of 1,3-dichloro-5,5-dimethylhydantoin (DCH) [].
- Selective oxidation of benzyl alcohol: BTAC promotes the selective oxidation of benzyl alcohol to benzaldehyde using hydrogen peroxide as the oxidant [].
- Esterification reactions: BTAC can also catalyze the esterification reaction between alcohols and carboxylic acids [].
Antimicrobial activity
Studies have shown that BTAC possesses some degree of antimicrobial activity against certain bacteria and fungi []. However, further research is needed to fully understand its potential as an antimicrobial agent.
Other applications
BTAC finds use in various other scientific research applications, including:
Benzyltrimethylammonium chloride is a quaternary ammonium compound with the molecular formula and a molecular weight of 185.7 g/mol. It appears as a light yellow liquid with a mild almond odor and is highly soluble in water. This compound is characterized by its permanently charged quaternary ammonium cation, which distinguishes it from primary, secondary, and tertiary ammonium ions that can vary in charge based on pH levels .
The primary mechanism of action of BTAC is related to its interaction with cell membranes. BTAC's cationic head group can electrostatically attract to the negatively charged phosphate groups in the phospholipid bilayer of cell membranes []. This disrupts the membrane structure and permeability, leading to leakage of cellular contents and ultimately cell death [].
Benzyltrimethylammonium chloride can be synthesized through several methods:
- Quaternization Reaction: Reacting benzylamine with trimethylchlorosilane or methyl iodide.
- Phase Transfer Catalysis: Used in synthesizing alkyl and aryl sulfonamides from thiols and disulfides in the presence of this compound as a phase catalyst .
- Direct Ammoniation: Involves the direct reaction of benzyl chloride with trimethylamine.
These methods highlight its versatility in organic synthesis.
Benzyltrimethylammonium chloride has diverse applications across various fields:
- Catalyst: Used in organic synthesis as a phase transfer catalyst.
- Antimicrobial Agent: Incorporated into disinfectants and antiseptics due to its antimicrobial properties.
- Industrial Uses: Employed in the production of surfactants, emulsifiers, and other chemical intermediates.
Its unique properties make it valuable in both laboratory and industrial settings .
Benzyltrimethylammonium chloride shares similarities with other quaternary ammonium compounds but has unique characteristics that set it apart. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Cetyltrimethylammonium bromide | C₁₈H₃₉NBr | Longer alkyl chain; used in cosmetics |
| Benzalkonium chloride | C₁₈H₃₁ClN | Mixture of alkylbenzyldimethylammonium chlorides; versatile disinfectant |
| Dimethylbenzylammonium chloride | C₉H₁₂ClN | Shorter alkyl chain; used primarily as a surfactant |
Benzyltrimethylammonium chloride is distinguished by its specific structure that allows for effective phase transfer catalysis while maintaining antimicrobial properties, making it particularly suitable for both laboratory synthesis and industrial applications.
Physical Description
Liquid
Color/Form
Colorless crystals
Light yellow, liquid (@ 15 °C and 1 atm)
Boiling Point
>135 °C (Some decomp)
Density
1.07 @ 20 °C/20 °C
LogP
log Kow = -2.17
Odor
Melting Point
243 °C
UNII
Related CAS
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 5 of 223 companies. For more detailed information, please visit ECHA C&L website;
Of the 13 notification(s) provided by 218 of 223 companies with hazard statement code(s):;
H301 (88.07%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (11.47%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (66.97%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (24.31%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (24.31%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (70.18%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H341 (61.93%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H412 (61.01%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
MeSH Pharmacological Classification
Mechanism of Action
ACETYLCHOLINE-LIKE AGONIST ACTIVITY ON CAT SUPERIOR CERVICAL GANGLION IN VIVO & FROG RECTUS ABDOMINIS IN VITRO WAS STUDIED. BENZYLTRIMETHYLAMMONIUM WAS MORE ACTIVE THAN ACETYLCHOLINE AS GANGLION STIMULANT.
IT WAS TESTED FOR MUSCARINIC ACTIVITY RELATIVE TO ACETYLCHOLINE DURING NONDEPOLARIZING BLOCKAGE DUE TO NICOTINE 1.2 MG/MIN IV & WAS FOUND TO BE MORE ACTIVE THAN ACETYLCHOLINE. IT IS CAPABLE OF STIMULATING BOTH NICOTINIC & MUSCARINIC RECEPTORS.
Pictograms



Acute Toxic;Irritant;Health Hazard
Other CAS
Wikipedia
Methods of Manufacturing
Trimethylamine + benzyl chloride (quaternisation)
General Manufacturing Information
Paint and coating manufacturing
Petrochemical manufacturing
Textiles, apparel, and leather manufacturing
Benzenemethanaminium, N,N,N-trimethyl-, chloride (1:1): ACTIVE
